molecular formula C13H19NO2S B7593395 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one

1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one

Cat. No. B7593395
M. Wt: 253.36 g/mol
InChI Key: XOLJWBWIWXZJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one, also known as DMTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic molecule that was first synthesized in 2006 and has since been used in numerous studies.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one is not fully understood, but it is believed to act as a protein stabilizer by binding to hydrophobic pockets on the surface of proteins. This binding stabilizes the protein complex, making it easier to study and manipulate.
Biochemical and Physiological Effects:
1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and well-tolerated in animal studies. It does not appear to have any significant effects on cell viability or proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one is its ability to stabilize protein complexes, making it easier to study and manipulate. It is also relatively easy to synthesize and is commercially available. However, one limitation of 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one is that it may not be suitable for all proteins, as some proteins may not have hydrophobic pockets for 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one to bind to.

Future Directions

There are several future directions for the use of 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one in scientific research. One potential application is in the study of protein-protein interactions in disease states, such as cancer. 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one could be used to stabilize protein complexes involved in cancer pathways, allowing for the development of new therapeutic agents. Additionally, 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one could be used in the development of new drugs by stabilizing drug-target complexes, leading to the discovery of new drug candidates. Finally, 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one could be used in the development of new diagnostic tools by stabilizing protein complexes involved in disease biomarkers.

Synthesis Methods

The synthesis of 1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one involves a multi-step process that includes the reaction of 3,5-dimethylmorpholine with 2-bromo-1-phenylethanone to produce 1-(3,5-dimethylmorpholin-4-yl)-2-phenylpropan-1-one. This intermediate is then reacted with thiophene-2-carboxylic acid to produce the final product, 1-(3,5-dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one.

Scientific Research Applications

1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one has been used in various scientific research applications, including but not limited to, the study of protein-protein interactions, drug discovery, and the development of new therapeutic agents. It has been shown to be a useful tool in the study of protein-protein interactions due to its ability to stabilize protein complexes.

properties

IUPAC Name

1-(3,5-dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-9-7-16-8-10(2)14(9)13(15)11(3)12-5-4-6-17-12/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLJWBWIWXZJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C(C)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylmorpholin-4-yl)-2-thiophen-2-ylpropan-1-one

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